(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 1510-04-9
VCID: VC20944125
InChI: InChI=1S/C11H15N3O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15)/t9-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide

CAS No.: 1510-04-9

Cat. No.: VC20944125

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide - 1510-04-9

Specification

CAS No. 1510-04-9
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Standard InChI InChI=1S/C11H15N3O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15)/t9-/m0/s1
Standard InChI Key PSPZOKPNYCSKSW-VIFPVBQESA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN
SMILES C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator